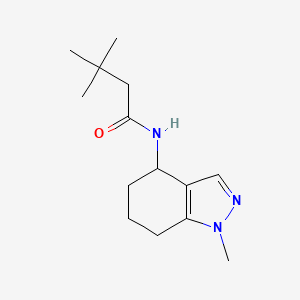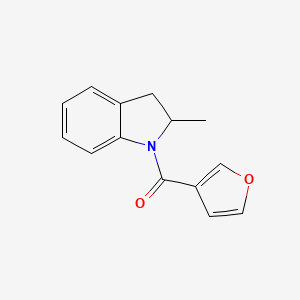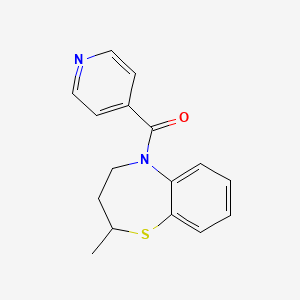
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide, also known as FOXY, is a novel compound that has gained attention in the scientific community due to its potential applications in research. FOXY is a synthetic compound that belongs to the class of oxazole derivatives.
Mechanism of Action
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide binds to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The binding of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide to this receptor has been shown to modulate a variety of cellular processes, including calcium signaling, protein folding, and redox regulation. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has also been found to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has also been found to modulate the release of neurotransmitters, including dopamine and serotonin. In vivo studies have shown that 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can improve cognitive function and reduce anxiety and depression-like behaviors in animals.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is its specificity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is also relatively easy to synthesize and has a high purity. One limitation of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several potential future directions for research on 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of new compounds that are structurally similar to 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide but have improved pharmacological properties, such as increased solubility. Another area of interest is the investigation of the role of the sigma-1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is potential for the development of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide-based therapies for the treatment of neurological disorders.
Synthesis Methods
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2-fluoroaniline with a variety of reagents. One of the most commonly used methods involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of acetic acid, followed by the reaction with oxalyl chloride to yield the final product.
Scientific Research Applications
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been found to bind to a specific type of receptor in the brain, known as the sigma-1 receptor. This receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been used in studies to investigate the role of the sigma-1 receptor in these disorders.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12(13-7-3-2-4-8-13)20-18(22)16-11-17(23-21-16)14-9-5-6-10-15(14)19/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXGDUUIRXZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)

![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)

![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)

![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)